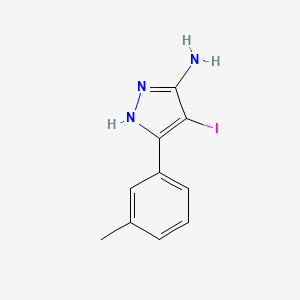

4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

4-iodo-5-(3-methylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10IN3/c1-6-3-2-4-7(5-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

QSEOKNKCYFYNEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=NN2)N)I |

Origin of Product |

United States |

Structural Characteristics and Research Rationale for 4 Iodo 5 M Tolyl 1h Pyrazol 3 Amine

Unique Contributions of Halogenation (Iodine at C-4) to Bioactivity

The introduction of a halogen atom, particularly iodine, into a molecular structure can significantly influence its biological activity. researchgate.net Halogenation of the pyrazole (B372694) ring, especially at the C-4 position, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. researchgate.netbeilstein-archives.org

The presence of iodine at the C-4 position of the pyrazole ring can lead to several advantageous effects:

Increased Lipophilicity: The iodine atom can enhance the molecule's ability to cross cell membranes. nih.gov

Halogen Bonding: Iodine can form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding affinity.

Metabolic Stability: The C-I bond can alter the metabolic profile of the compound, potentially leading to a longer duration of action.

Role of the m-Tolyl Substituent at C-5 in Modulating Pharmacological Profiles

The m-tolyl group, a methyl-substituted phenyl ring, at the C-5 position is another key feature of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine. The nature and position of substituents on the pyrazole ring can significantly impact the compound's interaction with biological targets. nih.govnih.gov

The m-tolyl substituent may contribute to the pharmacological profile in the following ways:

Hydrophobic Interactions: The aromatic ring of the tolyl group can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme.

Modulation of Selectivity: The specific substitution pattern on the phenyl ring can be crucial for achieving selectivity for a particular biological target.

Significance of the Primary Amine Group at C-3 for Chemical Reactivity and Ligand Binding

The primary amine group at the C-3 position is a critical functional group that imparts both chemical reactivity and the potential for specific molecular interactions. nih.gov Aminopyrazoles are recognized as valuable frameworks in drug discovery due to their ability to act as versatile ligands for a variety of biological targets. nih.gov

Key contributions of the C-3 primary amine group include:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov

Chemical Handle for Derivatization: The primary amine provides a reactive site for the synthesis of a wide range of derivatives, allowing for the exploration of structure-activity relationships.

Basic Center: The basic nature of the amine group can influence the compound's pharmacokinetic properties, such as solubility and absorption.

Strategies for Constructing the Pyrazole Core

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound and its analogs. Key methods include cyclocondensation reactions and multi-component reactions, which offer versatility and efficiency in creating the heterocyclic scaffold.

Cyclocondensation Reactions with Hydrazines and Dicarbonyl Equivalents

A primary and well-established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com This approach is straightforward and allows for the rapid construction of polysubstituted pyrazoles. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to form the pyrazole ring.

The versatility of this method lies in the wide variety of commercially available hydrazines and 1,3-dicarbonyl compounds, enabling the synthesis of a diverse library of pyrazole derivatives. For instance, the reaction of a substituted hydrazine with a β-diketone can yield a mixture of two regioisomers, depending on which carbonyl group is initially attacked by the substituted nitrogen of the hydrazine. mdpi.com

In the context of synthesizing the target compound, a suitable 1,3-dicarbonyl equivalent bearing a precursor to the m-tolyl group and an amino group would be reacted with hydrazine. Subsequent functionalization would then be required to introduce the iodine at the C-4 position.

Multi-Component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their efficiency, atom economy, and operational simplicity. rsc.orgnih.gov MCRs involve the one-pot reaction of three or more starting materials to form a single product that incorporates most of the atoms from the reactants. rsc.orgnih.gov

Several MCR strategies have been developed for the synthesis of pyrazoles. beilstein-journals.orgnih.gov A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. rsc.org For example, a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium can efficiently produce multisubstituted 5-aminopyrazoles. rsc.org This strategy is particularly relevant for the synthesis of the target compound, as it directly installs the crucial 3-amino (or 5-amino, depending on numbering) functionality.

Another notable MCR involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a consecutive one-pot transformation. beilstein-journals.org This avoids the need to isolate the often-unstable dicarbonyl intermediates. The modular nature of MCRs allows for the rapid assembly of complex pyrazole structures by varying the individual components. beilstein-journals.org

Regioselective Iodination at the C-4 Position of Pyrazoles

The introduction of an iodine atom specifically at the C-4 position of the pyrazole ring is a critical step. This is typically achieved through electrophilic iodination, where the choice of reagents and reaction conditions dictates the regioselectivity.

Electrophilic Iodination Principles and Reagents

Electrophilic iodination is the most common method for introducing iodine onto the pyrazole ring. The C-4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack, especially when electron-donating groups are present at other positions. researchgate.netcitedrive.com

A variety of iodinating agents can be employed. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and systems like iodine-potassium iodide. rsc.orgmdpi.com The choice of reagent can influence the reactivity and selectivity of the iodination.

Cadmium(II) Acetate-Mediated Iodination: Recent studies have highlighted the use of cadmium(II) acetate (B1210297) as a mediator for the efficient and regioselective iodination of pyrazole derivatives. researchgate.netcitedrive.comnih.govresearchgate.net This method has been shown to effectively promote the electrophilic iodination at the C-4 position of pyrazole rings that contain electron-donating groups. researchgate.netcitedrive.comnih.govresearchgate.net The presence of methyl groups on the pyrazole ring, for instance, increases the nucleophilicity of the ring and facilitates the iodination reaction. researchgate.netcitedrive.comnih.govresearchgate.net

Iodine-Mediated Iodination: Direct iodination using molecular iodine is also a widely used technique. mdpi.com Often, an oxidizing agent is required to generate a more potent electrophilic iodine species. For example, the I₂–HIO₃ system in a mixed solvent system has been shown to be effective for the iodination of a wide range of pyrazoles. mdpi.com Another approach involves using iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant, which has demonstrated high regioselectivity for the C-4 position. nih.gov

The table below summarizes some common electrophilic iodination reagents and systems.

| Reagent/System | Description |

| I₂ / Oxidant | Molecular iodine in the presence of an oxidizing agent (e.g., HIO₃, CAN) to generate a more reactive electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | A common and relatively mild source of electrophilic iodine. |

| Cadmium(II) Acetate / I₂ | A mediated system that promotes regioselective C-4 iodination, particularly for pyrazoles with electron-donating groups. researchgate.netcitedrive.comnih.govresearchgate.net |

| I₂ / H₂O₂ | A green and practical system for the iodination of pyrazoles in water. researchgate.net |

Optimization of Reaction Conditions for Site-Specific Iodine Incorporation

Achieving high regioselectivity for C-4 iodination requires careful optimization of reaction conditions. Factors such as the solvent, temperature, stoichiometry of reagents, and the nature of the substituents on the pyrazole ring all play a crucial role.

For cadmium(II) acetate-mediated iodination, the molar ratios of the reagents and the choice of solvent (e.g., DMSO) have been found to be critical in determining the outcome of the reaction. researchgate.netcitedrive.comnih.govresearchgate.net Similarly, in iodine-mediated reactions, the concentration of the reagents and the reaction time can be adjusted to maximize the yield of the desired 4-iodo product. nih.gov

For instance, in a study on the iodination of 1-aryl-3-CF₃-1H-pyrazoles, it was found that using an excess of iodine and CAN at reflux temperatures was necessary to achieve complete conversion to the 4-iodo derivative. nih.gov The use of aqueous and ambient conditions with a hypervalent iodine(III) reagent has also been reported for highly regioselective halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov

Introduction of the m-Tolyl Moiety at the C-5 Position

The final key structural feature of the target compound is the m-tolyl group at the C-5 position. This substituent can be introduced at different stages of the synthesis, either as part of one of the initial building blocks or through a post-functionalization step on a pre-formed pyrazole ring.

One of the most direct methods is to incorporate the m-tolyl group into one of the starting materials for the pyrazole synthesis. For example, in a cyclocondensation reaction, a 1,3-dicarbonyl compound containing the m-tolyl group can be used. Specifically, a β-ketoester or β-diketone with an m-tolyl substituent at the appropriate position would lead to the desired 5-(m-tolyl)pyrazole upon reaction with hydrazine.

Alternatively, if a pyrazole with a suitable leaving group at the C-5 position is synthesized, the m-tolyl group can be introduced via a cross-coupling reaction. However, the direct synthesis approach is often more efficient. The synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole has been reported, which serves as a relevant analogue. nih.gov

In a multi-component reaction, an aldehyde or ketone bearing the m-tolyl group could be a potential starting material. For example, a three-component reaction of an m-tolyl-substituted aldehyde, malononitrile, and hydrazine could potentially lead to a 5-(m-tolyl)pyrazol-3-amine derivative, although the regiochemistry would need to be carefully controlled.

Precursors and Coupling Strategies for Aryl Substitution

The construction of the 5-aryl-3-aminopyrazole scaffold is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. nih.govchim.it One of the most common and direct methods involves the reaction of β-ketonitriles with hydrazine hydrate (B1144303). nih.gov For the synthesis of a C-5 aryl substituted pyrazole, the precursor is often an appropriately substituted benzoylacetonitrile (B15868) or a related 3-oxo-3-arylpropanenitrile. nih.govbeilstein-journals.org

The general synthetic pathway begins with precursors like α,β-unsaturated nitriles that contain a leaving group at the β-position, which react with hydrazine to form the 3-aminopyrazole (B16455) ring. chim.it For instance, the reaction of (ethoxymethylene)malononitrile with a substituted phenylhydrazine (B124118) is a well-established method for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. rsc.org

Two primary strategies exist for introducing the C-5 aryl group:

Precursor-based Arylation: This approach utilizes a starting material that already contains the desired aryl moiety. For example, reacting a substituted benzoylacetonitrile with hydrazine hydrate leads to the formation of a 3-aryl-5-aminopyrazole. beilstein-journals.org This method is straightforward but depends on the availability of the corresponding aryl-containing precursor.

Post-cyclization Arylation: In this strategy, the aryl group is introduced after the pyrazole ring has been formed. This is often accomplished via modern cross-coupling reactions. For pyrazoles that are functionalized with a halide (such as an iodo or bromo group), Suzuki-Miyaura cross-coupling is a powerful tool for introducing an aryl substituent. nih.govacs.org This involves the palladium-catalyzed reaction of the halopyrazole with an arylboronic acid or ester. This method offers greater flexibility in diversifying the aryl group at the C-5 position.

Derivatization of the C-3 Amino Group During Synthesis

The C-3 amino group of the pyrazole ring is a versatile handle for further molecular elaboration. It can act as a nucleophile, allowing for a wide range of derivatization reactions to build more complex molecules. mdpi.com These derivatives are often crucial for creating libraries of compounds for biological screening or for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov

A common derivatization is acylation, where the amino group reacts with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For example, 5-amino-3-aryl-1H-pyrazoles can be treated with substituted benzoyl chlorides in a suitable solvent like dichloromethane (B109758) (DCM) to yield the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org This reaction effectively transforms the primary amine into a secondary amide, altering the compound's electronic and steric properties.

Another example involves the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides, where a 5-aminopyrazole intermediate is reacted with a pyrazole-4-carboxylic acid derivative to form a complex amide linkage. rsc.org These derivatization steps are integral to the synthesis of targeted compounds, enabling the exploration of structure-activity relationships.

Development of Scalable and Efficient Synthetic Routes for Targeted Compounds

Moving from laboratory-scale synthesis to multi-gram or kilogram production requires the development of robust, scalable, and efficient synthetic routes. Key considerations include yield, purity, ease of product isolation, and safety. For compounds like this compound and its analogues, this often involves optimizing reaction conditions and exploring alternative synthetic strategies.

One approach to enhance efficiency is the use of multi-component reactions. For example, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) can be synthesized in high to excellent yields through a three-component reaction of a pyrazolone, various benzaldehydes, and a catalyst, with the pure product being isolated by simple filtration. nih.gov Such methods reduce the number of synthetic steps and purification procedures, making them more efficient.

For analogues involving cross-coupling reactions, scalability is a significant challenge. A scalable route for a PCSK9 inhibitor, which features an iodopyrazole coupled to a boronic ester via a Suzuki-Miyaura reaction, highlights critical optimization parameters. researchgate.net A crucial discovery was the necessity of using a very mild base to prevent the cleavage of a prodrug moiety. Cesium fluoride (B91410) (CsF) was identified as the optimal base to facilitate the coupling while minimizing the formation of byproducts. researchgate.net This demonstrates that careful selection of reagents is paramount for the successful scale-up of syntheses involving complex, functionalized pyrazoles.

| Base Used | Reaction Outcome | Implication for Scalability |

|---|---|---|

| Stronger Bases (e.g., K2CO3, K3PO4) | Significant levels of prodrug cleavage byproduct observed. | Not suitable for scalable synthesis due to poor product purity and yield. |

| Cesium Fluoride (CsF) | Minimized cleavage of the prodrug moiety, leading to a cleaner reaction profile. | Identified as the preferred mild base, enabling a more efficient and scalable process. |

This level of process optimization is essential for the development of commercially viable synthetic routes for targeted pyrazole-containing compounds.

Structure Activity Relationship Sar and Structural Determinants of Bioactivity

Impact of the 4-Iodo Substituent on Molecular Recognition and Binding Affinity

The iodine atom at the C-4 position of the pyrazole (B372694) ring is a significant determinant of the compound's binding characteristics. Halogenation at the C-4 position is a common strategy in the design of pyrazole-based bioactive compounds. nih.govglobalresearchonline.netresearchgate.net The large, polarizable nature of the iodine atom allows it to form strong halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the active site of a biological target. aip.org This non-covalent interaction can be a powerful force in anchoring the ligand within a binding pocket, thereby enhancing binding affinity.

Contributions of the 5-(m-Tolyl) Group to Ligand Selectivity and Potency

The position of the methyl group on the phenyl ring—in this case, meta—is crucial for dictating the precise orientation of the ligand. This specific substitution pattern influences the rotational angle of the aryl ring relative to the pyrazole core, which can either facilitate an optimal fit or create steric hindrance with the target protein. This positioning is a key factor in achieving selectivity for a specific biological target over others. By presenting a unique three-dimensional profile, the meta-tolyl group can exploit subtle differences in the topology of various binding sites, leading to enhanced selectivity. The introduction of such substituents has been shown to be crucial for modulating the potency and selectivity of pyrazole-based inhibitors. researchgate.net

Role of the 3-Amino Group in Establishing Key Interactions with Biological Targets

The 3-amino group is a classic hydrogen-bonding moiety and is considered a versatile and advantageous framework in drug discovery. nih.govmdpi.com As a primary amine, it can act as a hydrogen bond donor, forming critical connections with hydrogen bond acceptor groups (such as carbonyl oxygens or nitrogen atoms of amino acid residues) in a protein's active site. ontosight.ai These directed interactions are fundamental for the high-affinity and specific binding of a ligand.

The presence of a free amino group at the C-3 position of the pyrazole scaffold is a feature in many biologically active compounds, including anticancer and anti-inflammatory agents. nih.govmdpi.com X-ray crystallography studies of similar compounds have confirmed that the 3-amino group often participates in key hydrogen bonding interactions that are essential for the ligand's mechanism of action. mdpi.com This ability to form strong, directional bonds makes the 3-amino group a critical pharmacophoric feature for establishing a stable ligand-target complex.

Comparative SAR Analysis with Related Pyrazole-3-amines and Halogenated Pyrazoles

To fully appreciate the structural determinants of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine's bioactivity, a comparative analysis with structurally related compounds is instructive.

The substitution pattern on the aryl ring significantly impacts biological activity. While data on the specific 5-tolyl-pyrazol-3-amine is limited, studies on related aryl-pyrazoles provide valuable insights. For example, an SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles investigated the effect of a fluorine substituent at the ortho, meta, and para positions of the aryl ring. nih.gov The study found that the ortho-substituted analogue exhibited the highest activity, followed by the meta and then the para-substituted compounds. nih.gov

This suggests that the spatial arrangement of the substituent on the aryl ring is critical. The ortho position may orient the molecule for optimal interaction with a nearby sub-pocket, while the para position might introduce steric clashes or fail to make favorable contacts. The meta position, as seen in this compound, offers a balance that can be crucial for specific target recognition.

| Substituent Position | Postulated Relative Activity | Rationale |

|---|---|---|

| ortho-Tolyl | Potentially Higher | May facilitate optimal orientation within the binding site for key interactions. |

| meta-Tolyl | Moderate to High | Provides a specific spatial orientation that can be key for selectivity. |

| para-Tolyl | Potentially Lower | May result in suboptimal orientation or steric hindrance within the target's active site. |

The choice of halogen at the C-4 position has a profound effect on activity, primarily due to differences in size, electronegativity, and the ability to form halogen bonds. A comparative study of halogenated pyrazolines as inhibitors of monoamine oxidase-B (MAO-B) provides a clear example of this trend. mdpi.comnih.gov

The inhibitory potency was found to follow the order: Fluoro > Chloro > Bromo > unsubstituted. mdpi.comnih.gov This highlights that while halogenation is beneficial, the specific halogen matters. Iodine, being even larger and more polarizable than bromine, would be expected to have a distinct effect. Its propensity to form strong halogen bonds often makes it a highly effective substituent for enhancing binding affinity, as seen in certain antimycobacterial agents where 4-bromo and 4-iodo derivatives showed comparable high activity. aip.orgacs.org The optimal halogen often depends on the specific topology and electronic environment of the target's binding site.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Features for Binding | Observed Potency Trend (in a pyrazoline series mdpi.comnih.gov) |

|---|---|---|---|---|

| Chloro (Cl) | 1.75 | 3.16 | Good electron-withdrawing properties; can form halogen bonds. | High |

| Bromo (Br) | 1.85 | 2.96 | More polarizable than chlorine; forms stronger halogen bonds. | Moderate |

| Iodo (I) | 1.98 | 2.66 | Largest size, highly polarizable; strong halogen bond donor. aip.org | Not tested in this specific series, but often confers high potency. acs.org |

Computational and Spectroscopic Characterization of 4 Iodo 5 M Tolyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. superfri.org For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to optimize molecular geometry and analyze electronic structure. researchgate.net

These calculations provide crucial information about the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Pyrazole Analogues Note: Data for illustrative purposes based on similar structures.

| Compound Analogue | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Phenyl-substituted Pyrazoline | DFT/B3LYP | -5.89 | -2.01 | 3.88 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme. nih.gov Pyrazole scaffolds are present in numerous clinically approved drugs, often targeting enzymes like kinases and cyclooxygenases. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein, calculating a binding energy or score that estimates the strength of the interaction. nih.govresearchgate.net Studies on various pyrazole derivatives have shown that they can form key interactions, such as hydrogen bonds between the pyrazole N-H or amine groups and amino acid residues (e.g., serine, tyrosine) in the active site. nih.govnih.gov The tolyl group of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site.

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds). nih.gov These simulations model the dynamic nature of the molecules, providing insights into the conformational changes and the persistence of key intermolecular interactions, thereby validating the docking results. nih.govnih.gov

Table 2: Example Molecular Docking Results for Pyrazole Derivatives with Protein Kinases Note: Data is illustrative and based on published studies of analogous compounds.

| Pyrazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrazole-thiadiazole analogue | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| Pyrazole-carboxamide analogue | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |

Prediction of Conformational Preferences and Tautomeric Forms

For many heterocyclic compounds, including 1H-pyrazoles, the existence of different tautomers is a critical consideration. researchgate.net 3-Aminopyrazoles can exist in two primary annular tautomeric forms: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole, which can interconvert through a proton shift. nih.gov

Computational studies, often corroborated by experimental data, are used to predict the relative stability of these tautomers. nih.gov The equilibrium between tautomers can be influenced by several factors, including the electronic nature of other substituents on the ring and the solvent environment. nih.govresearchgate.net DFT calculations on 3(5)-aminopyrazole itself predict the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form. nih.gov The presence of the bulky tolyl and iodo groups in this compound would also sterically and electronically influence this equilibrium.

Furthermore, the molecule possesses rotational freedom around the single bond connecting the pyrazole and tolyl rings. This allows for different conformational preferences. The lowest energy conformation would likely involve a twisted arrangement between the two rings to minimize steric hindrance, a feature that can be precisely modeled using computational geometry optimization.

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. The combined data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography of analogues provides a complete picture of the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, one would expect to see a characteristic broad singlet for the N-H proton of the pyrazole ring and another for the -NH₂ protons. A singlet corresponding to the methyl group on the tolyl ring would appear in the aliphatic region (~2.4 ppm). The aromatic protons of the tolyl ring would produce a complex multiplet pattern. mdpi.com

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom. The chemical shifts of the pyrazole ring carbons are particularly diagnostic. For example, in similar 4,5-dihydro-1H-pyrazoles, the C3, C4, and C5 carbons are well-resolved. nih.gov The carbon bearing the iodo group (C4) would be expected at a relatively upfield chemical shift compared to its non-halogenated counterpart. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would include:

N-H stretching vibrations for the pyrazole ring and the amine group, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. nih.govmdpi.com

Aromatic C-H stretching just above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazole and tolyl rings, found in the 1500-1640 cm⁻¹ region. mdpi.comresearchgate.net

The C-I stretch would appear at a much lower frequency, typically in the far-infrared region below 600 cm⁻¹.

Table 3: Predicted Spectroscopic Data for this compound Note: Values are estimations based on data from analogous structures.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole N-H | 11.0 - 13.0 (broad s) |

| Amine -NH₂ | 4.5 - 6.0 (broad s) |

| Tolyl-CH₃ | 2.3 - 2.5 (s) |

| Tolyl Ar-H | 7.0 - 7.5 (m) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~150 |

| Pyrazole C4 | ~80 |

| Pyrazole C5 | ~145 |

| Tolyl Carbons | 120 - 140 |

| Tolyl -CH₃ | ~21 |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| C-H (Aromatic) | 3000 - 3100 |

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound. For C₁₀H₁₀IN₃, the calculated monoisotopic mass is approximately 299.00 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. mdpi.com

X-ray Crystallography of Analogues While a crystal structure for the title compound is not available, analysis of related pyrazole structures provides valuable insights. nih.gov Single-crystal X-ray diffraction studies on substituted pyrazoles reveal precise bond lengths, bond angles, and intermolecular interactions. researchgate.net In the solid state, aminopyrazoles frequently form hydrogen-bonded dimers or catemers (chains) involving the pyrazole N-H donor and the pyridine-like N2 acceptor of an adjacent molecule. mdpi.comresearchgate.net The presence of the amine group offers additional sites for hydrogen bonding, potentially leading to more complex three-dimensional networks. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-1H-pyrazole |

Chemical Reactivity and Derivatization of 4 Iodo 5 M Tolyl 1h Pyrazol 3 Amine

Functional Group Transformations of the 3-Amino Moiety

The 3-amino group on the pyrazole (B372694) ring is a primary nucleophilic center, making it amenable to a wide range of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties and for introducing functionalities that can interact with biological targets.

Common transformations of the 3-amino group include acylation, sulfonylation, and condensation reactions. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base can readily form the corresponding amides and sulfonamides. Reductive amination with aldehydes or ketones provides a straightforward route to N-alkylated or N-arylated derivatives. chim.it

Another important reaction is diazotization, where the primary amine is converted into a diazonium salt. This intermediate can then undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents including halogens, cyano, or hydroxyl groups, further expanding the chemical diversity of the pyrazole scaffold. nih.govacs.org Additionally, the amino group can participate in cyclocondensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent motifs in medicinal chemistry. mdpi.com

Table 1: Representative Transformations of the 3-Amino Group on Pyrazole Scaffolds

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Base | Amide | Introduces carbonyl functionality, alters solubility and H-bonding. |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl), Base | Sulfonamide | Modulates electronic properties and biological activity. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine | Forms stable C-N bonds for scaffold extension. |

| Diazotization/Sandmeyer | NaNO₂, HX; then CuX' | Substituted Pyrazole (X' = Cl, Br, CN) | Replaces amino group with various functionalities. |

| Cyclocondensation | 1,3-Diketones, β-Ketoesters | Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) | Creates complex, rigid scaffolds often found in bioactive molecules. mdpi.com |

Cross-Coupling Reactions at the 4-Iodo Position (e.g., Sonogashira, Suzuki-Miyaura) for Scaffold Diversification

The carbon-iodine bond at the 4-position of the pyrazole ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, enabling the introduction of a wide array of carbon-based substituents. rsc.orgacs.org This strategy is fundamental for scaffold diversification and the synthesis of complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the 4-iodopyrazole (B32481) with terminal alkynes to form 4-alkynylpyrazoles. wikipedia.orgorganic-chemistry.orggold-chemistry.org The reaction is highly efficient for aryl iodides and provides a direct method for introducing sp-hybridized carbon linkers. wikipedia.org These alkynyl-functionalized pyrazoles are valuable intermediates themselves, capable of undergoing further transformations such as cycloadditions or serving as components in conjugated materials. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling the 4-iodopyrazole with organoboron reagents (boronic acids or esters). nih.gov This reaction tolerates a broad range of functional groups and can be used to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. Efficient coupling of halogenated aminopyrazoles has been developed, though studies have shown that bromo and chloro derivatives can sometimes be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. acs.org Nevertheless, the Suzuki-Miyaura coupling remains a cornerstone for elaborating the pyrazole core. nih.govsemanticscholar.org

Table 2: Typical Conditions for Cross-Coupling Reactions of 4-Iodopyrazoles

| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF | Room Temp. to 80 °C | rsc.orgorganic-chemistry.org |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Ligand (e.g., SPhos, XPhos) | Inorganic (e.g., K₂CO₃, K₃PO₄) | Dioxane/H₂O, Toluene | 60-110 °C | acs.orgnih.gov |

Modifications of the 5-(m-Tolyl) Group

The 5-(m-tolyl) substituent offers another site for derivatization, primarily through reactions involving the benzylic methyl group or electrophilic aromatic substitution on the tolyl ring. While less commonly exploited than the amino or iodo positions, these modifications can fine-tune the steric and electronic properties of the molecule.

Benzylic Functionalization: The methyl group of the tolyl substituent is susceptible to free-radical halogenation, most commonly using N-bromosuccinimide (NBS) with a radical initiator, to form a benzylic bromide. libretexts.org This benzylic halide is a versatile intermediate that can be converted into alcohols, ethers, amines, or nitriles through nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can also be oxidized to an aldehyde, carboxylic acid, or alcohol, depending on the reagents and conditions employed. libretexts.org For example, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid, introducing a key polar, ionizable functional group.

Electrophilic Aromatic Substitution: The tolyl ring itself can undergo further electrophilic aromatic substitution, such as nitration or halogenation. The positions of substitution (ortho or para to the methyl group, and meta to the pyrazole ring) will be directed by the combined electronic effects of these two groups. Such modifications can be used to introduce additional reactive handles or to modulate the electronic character of the aryl ring.

Synthesis of Conjugates and Probes for Biological Studies

The functional handles on the 4-iodo-5-(m-tolyl)-1H-pyrazol-3-amine scaffold make it an excellent platform for the synthesis of molecular conjugates and probes for biological investigations. nih.gov By attaching reporter groups (e.g., fluorophores), affinity tags, or other bioactive molecules, researchers can create tools to study biological processes, identify protein targets, or develop targeted therapeutic agents. nih.gov

For example, the 3-amino group can be used as a point of attachment for fluorescent dyes via amide bond formation. Alternatively, the 4-position, after a Sonogashira coupling with an alkyne-containing linker, can be further functionalized using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This bioorthogonal approach allows for the labeling of biomolecules in complex biological systems. nih.gov

Recent research has focused on synthesizing novel pyrazole-based conjugates, such as pyrazole-chalcone derivatives, and evaluating their cytotoxic activities against cancer cell lines. nih.gov These studies highlight the importance of the pyrazole core as a scaffold for developing new chemotherapeutic agents. The ability to systematically modify the pyrazole at its various positions is key to establishing structure-activity relationships and optimizing the biological profile of these conjugates. researchgate.netjetir.org

In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data

After a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound “this compound” to generate a thorough, informative, and scientifically accurate article as requested.

The user’s instructions demanded a detailed article focusing solely on this specific compound, structured around a precise outline covering future research directions, including the design of next-generation analogues, advanced computational studies, novel therapeutic applications, and its development as a research tool.

While extensive research exists on the broader class of pyrazole derivatives, which are recognized for their wide range of pharmacological activities and applications in medicinal chemistry, no specific studies, data, or detailed mentions of "this compound" could be located. mdpi.combenthamscience.comglobalresearchonline.netdntb.gov.ua To adhere to the strict requirements of scientific accuracy and sole focus on the requested compound, generating an article would require speculating on its properties based on the general characteristics of the pyrazole family. This would not meet the standards of a factual, scientific report and would violate the explicit instructions provided.

The pyrazole scaffold is indeed a subject of intense research, with numerous derivatives being explored for antibacterial, anti-inflammatory, anticancer, and other therapeutic properties. nih.govnih.govresearchgate.net Furthermore, computational methods are widely used to predict the properties and interactions of new pyrazole-based compounds, and structure-activity relationship (SAR) studies are common for this class of molecules. ox.ac.ukmdpi.comresearchgate.net Iodinated pyrazoles also serve as important synthetic intermediates for creating more complex molecules. nih.govevitachem.com

However, without specific research dedicated to this compound, any discussion regarding its specific pharmacological profile, potential for analogue design, applicability for predictive computational modeling, or its use as a chemical probe would be entirely hypothetical.

Therefore, to maintain scientific integrity and strictly follow the user's instructions, the requested article cannot be produced at this time. Further research and publication of data specifically on "this compound" would be required to fulfill this request.

Q & A

Basic: What are the common synthetic routes for preparing 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions, including cyclization, halogenation, and functional group modifications. For example:

- Cyclization : Reacting hydrazine derivatives with β-keto esters or ketones forms the pyrazole core.

- Iodination : Electrophilic substitution or metal-catalyzed coupling introduces iodine at the 4-position.

- Aromatic substitution : The m-tolyl group can be introduced via Suzuki-Miyaura cross-coupling or Ullmann reactions .

Key intermediates like 5-chloro-3-methylpyrazole derivatives are often generated before final functionalization .

Basic: What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., iodine placement) .

- NMR spectroscopy : , , and NMR identify substituent effects, such as deshielding of pyrazole protons due to iodine’s electron-withdrawing nature.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Basic: How can purification challenges be addressed for iodinated pyrazoles?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate iodinated isomers.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- HPLC : Reverse-phase methods resolve closely related byproducts, particularly for analogs with halogenated aryl groups .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

- Substituent effects : Replace iodine with bromine or chlorine to study halogen-dependent bioactivity.

- Aryl group variation : Substitute m-tolyl with electron-deficient (e.g., 4-fluorophenyl) or bulky groups to modulate steric and electronic interactions.

- Core modifications : Fuse pyrazole with triazole or pyrimidine rings to enhance binding affinity, as seen in kinase inhibitors .

Advanced: What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use software like Discovery Studio to model binding to receptors (e.g., CCK1 antagonists in ).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents .

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on iodine’s role in hydrophobic interactions .

Advanced: How should researchers address contradictions in reported biological activities?

- Methodological scrutiny : Compare assay conditions (e.g., bacterial strains in vs. 2).

- Dose-response validation : Replicate studies with standardized concentrations and controls.

- Meta-analysis : Pool data from analogs (e.g., 3-fluorophenyl derivatives in ) to identify trends obscured by experimental variability .

Advanced: What in vitro pharmacological assays are suitable for evaluating bioactivity?

- Antibacterial testing : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET).

- Cytotoxicity : Employ MTT assays on cancer cell lines, noting iodine’s potential radiosensitizing effects .

Advanced: How do stability studies inform storage and handling protocols?

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures; store at −20°C in amber vials to prevent photodegradation.

- Hydrolytic stability : Monitor pH-dependent degradation via HPLC, especially for acid-sensitive N–H bonds in the pyrazole ring .

Advanced: What strategies modify the heterocyclic core for enhanced properties?

- Ring fusion : Synthesize pyrazolo[3,4-d]pyrimidines via condensation with barbituric acids ( ).

- Sulfur incorporation : Replace amine with thiol groups to improve solubility, as in triazole-thiol derivatives .

- Metal coordination : Explore Pd or Cu complexes for catalytic or antimicrobial applications .

Advanced: How can cross-disciplinary approaches improve research outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.